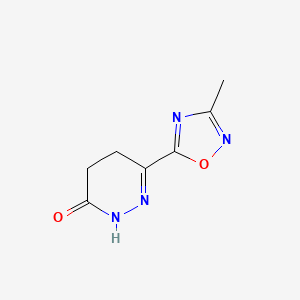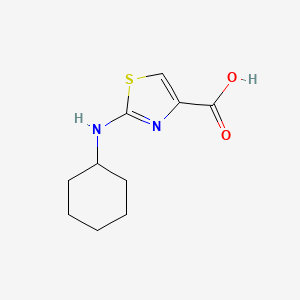
6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one
Descripción general
Descripción
6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure, which makes it a promising candidate for drug development and other applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one and its derivatives exhibit remarkable synthetic versatility. Research has highlighted the potential of this compound in synthesizing a variety of heterocycles, which are of significant interest due to their biological and chemical properties. For instance, a study by Fun et al. (2011) focused on the synthesis of a specific compound and analyzed its crystal structure, revealing details about its conformation and intermolecular interactions (Fun et al., 2011). Similarly, El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives, illustrating the compound's role in forming complex heterocyclic structures (El‐Sayed et al., 2008).
Biological Activities
The compound's derivatives have been evaluated for various biological activities. Sharma et al. (2013) synthesized and characterized derivatives for their anticonvulsant and muscle relaxant activities, demonstrating the compound's potential in medicinal chemistry (Sharma et al., 2013). Dürüst et al. (2012) designed and synthesized novel oxadiazolyl pyrrolo triazole diones, investigating their in vitro anti-protozoal and cytotoxic activities, thus highlighting the compound's applicability in developing new therapeutic agents (Dürüst et al., 2012).
Molecular Interactions and Supramolecular Chemistry
The compound and its derivatives also show promise in the field of supramolecular chemistry. Reichert et al. (2001) discussed the binding interactions between 1,2,4-oxadiazol-5-ones and a trisimidazoline base, contributing valuable insights into the molecular recognition and binding phenomena in supramolecular complexes (Reichert et al., 2001).
Propiedades
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-4-8-7(13-11-4)5-2-3-6(12)10-9-5/h2-3H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGWWEPQLYHARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NNC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455985.png)





![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)

![Methyl 2-[4-hydroxy-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455998.png)